molecular formula C11H15ClN2O2 B8028429 [(2-Chloro-6-nitrophenyl)methyl]diethylamine

[(2-Chloro-6-nitrophenyl)methyl]diethylamine

Cat. No.: B8028429
M. Wt: 242.70 g/mol
InChI Key: RMGGYKIXTGXNMK-UHFFFAOYSA-N
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Description

[(2-Chloro-6-nitrophenyl)methyl]diethylamine is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, which is further attached to a diethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chloro-6-nitrophenyl)methyl]diethylamine typically involves the reaction of 2-chloro-6-nitrobenzyl chloride with diethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

[(2-Chloro-6-nitrophenyl)methyl]diethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2-Chloro-6-nitrophenyl)methyl]diethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2-Chloro-6-nitrophenyl)methyl]diethylamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions within biological systems, further contributing to its activity .

Comparison with Similar Compounds

[(2-Chloro-6-nitrophenyl)methyl]diethylamine can be compared with similar compounds such as:

    [(2-Chloro-6-nitrophenyl)methyl]methylamine: Similar structure but with a methyl group instead of diethylamine.

    [(2-Chloro-6-nitrophenyl)methyl]ethylamine: Similar structure but with an ethyl group instead of diethylamine.

    [(2-Chloro-6-nitrophenyl)methyl]propylamine: Similar structure but with a propyl group instead of diethylamine.

Properties

IUPAC Name

N-[(2-chloro-6-nitrophenyl)methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-3-13(4-2)8-9-10(12)6-5-7-11(9)14(15)16/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGGYKIXTGXNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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